molecular formula C24H22N6O2S2 B12156879 2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide

2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide

Cat. No.: B12156879
M. Wt: 490.6 g/mol
InChI Key: QEMZCGGPPXVBRJ-UHFFFAOYSA-N
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Description

2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide is a complex organic compound featuring a triazole ring, a methoxyphenyl group, and a phenylhydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting 4-methoxyphenylhydrazine with phenyl isothiocyanate to form the corresponding hydrazinecarbothioamide. This intermediate is then cyclized using an appropriate cyclizing agent, such as phosphorus oxychloride, to form the triazole ring.

    Thioether Formation: The triazole compound is then reacted with a suitable thiol, such as thioglycolic acid, under basic conditions (e.g., using sodium hydroxide) to introduce the sulfanyl group.

    Acetylation: The resulting sulfanyl compound is acetylated using acetic anhydride in the presence of a base like pyridine to form the acetylated product.

    Hydrazinecarbothioamide Formation: Finally, the acetylated product is reacted with phenylhydrazine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Cyclization Reactions

The hydrazinecarbothioamide moiety (-NH-CS-NH-) enables cyclization under basic or acidic conditions. For example:

Reagents/Conditions Product Mechanism Source
Aqueous NaOH, refluxFormation of 1,3,4-thiadiazole or triazole-thione derivativesBase-induced deprotonation and intramolecular nucleophilic attack
H<sub>2</sub>SO<sub>4</sub>, ΔCyclization to fused triazolo-thiadiazine systemsAcid-catalyzed dehydration and ring closure

In one protocol, treatment with 10% NaOH at reflux triggers cyclization of the hydrazinecarbothioamide group into a 1,2,4-triazole-3-thione structure, as observed in analogous systems . Microwave irradiation reduces reaction time from hours to minutes (e.g., 3 min at 150 W) .

Sulfanyl Group Reactivity

The sulfanyl (-S-) bridge participates in alkylation and oxidation:

Alkylation

Reagent Conditions Product Yield Source
Methyl iodide (CH<sub>3</sub>I)K<sub>2</sub>CO<sub>3</sub>, DMF, 60°CS-Methylated derivative75–88%
Ethyl bromide (C<sub>2</sub>H<sub>5</sub>Br)EtOH, refluxS-Ethylated analog68%

Alkylation occurs regioselectively at the sulfur atom, forming stable thioether linkages .

Oxidation

Oxidizing Agent Conditions Product Outcome
H<sub>2</sub>O<sub>2</sub> (30%)AcOH, 50°CSulfoxide (-SO-)Partial oxidation to sulfoxide
m-CPBACH<sub>2</sub>Cl<sub>2</sub>, 0°CSulfone (-SO<sub>2</sub>-)Complete oxidation to sulfone

Hydrazinecarbothioamide Transformations

The -NH-CS-NH- group undergoes condensation and substitution:

Condensation with Carbonyl Compounds

Reagent Conditions Product Application
Aromatic aldehydesEtOH, Δ, 4–6 hHydrazone derivativesAntimicrobial agents
Knoevenagel substratesPiperidine, MWIα,β-Unsaturated thioamide adductsAnticancer scaffolds

For instance, reaction with 4-chlorobenzaldehyde in ethanol yields hydrazone derivatives, which exhibit enhanced bioactivity .

Nucleophilic Substitution

Reagent Conditions Product
Chloroacetyl chlorideTHF, 0°C → RTAcetylated hydrazinecarbothioamide
IsothiocyanatesDry EtOH, ΔThiosemicarbazide intermediates

The thiol (-SH) generated in situ from the carbothioamide group acts as a nucleophile, enabling C-S bond formation .

Triazole Ring Functionalization

The 1,2,4-triazole core participates in electrophilic substitutions and coordination chemistry:

Reaction Type Reagent Product Key Data
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>3-Nitro-1,2,4-triazole derivativeIR: 1530 cm<sup>-1</sup> (NO<sub>2</sub>)
Metal complexationCu(OAc)<sub>2</sub>Cu(II) complexΛ<sub>m</sub> = 15–20 S cm<sup>2</sup> mol<sup>-1</sup>

Coordination with transition metals (e.g., Cu, Zn) enhances anticancer activity by facilitating DNA intercalation .

Degradation Pathways

Acid- or base-catalyzed hydrolysis cleaves critical bonds:

Condition Cleavage Site Products
6M HCl, reflux, 12 hHydrazinecarbothioamide4-Phenyl-1,2,4-triazole-3-thiol + Acetic acid
5M NaOH, Δ, 8 hSulfanyl acetyl5-(4-Methoxyphenyl)-1,2,4-triazole + Thioacetate

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit antimicrobial, antifungal, or anticancer activities due to the presence of the triazole ring, which is known for its biological activity. It can be used in the development of new pharmaceuticals targeting specific enzymes or receptors.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. The triazole ring system is a common motif in many drugs, suggesting that this compound might have pharmacological properties worth investigating.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide likely involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring can bind to metal ions or active sites in proteins, potentially inhibiting their function. The methoxyphenyl and phenylhydrazinecarbothioamide moieties may enhance binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the acetyl and phenylhydrazinecarbothioamide groups.

    2-({[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one): Contains a similar triazole ring but with different substituents.

Uniqueness

The uniqueness of 2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide lies in its combination of functional groups, which confer distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique properties

Biological Activity

2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide is a complex organic molecule with potential biological activities due to its unique structural features, including a triazole ring and sulfanyl group. This article reviews the compound's biological activity, focusing on its antioxidant, anticancer, and antimicrobial properties, supported by various research findings and case studies.

  • Molecular Formula : C22H22N4O2S
  • Molecular Weight : 398.50 g/mol
  • IUPAC Name : 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl-N-phenylhydrazinecarbothioamide

Antioxidant Activity

The antioxidant potential of compounds similar to this compound has been evaluated using methods such as the DPPH radical scavenging assay. Research indicates that derivatives of triazole-thione exhibit significant antioxidant activity, often surpassing that of standard antioxidants like ascorbic acid. For example, certain derivatives demonstrated an IC50 value of approximately 1.08 µg/mL, indicating strong radical scavenging capability .

Anticancer Activity

The anticancer properties of this compound have been investigated in various studies. The MTT assay has been commonly employed to assess cytotoxicity against cancer cell lines. Notably, compounds bearing similar structural motifs have shown promising results against human glioblastoma (U87) and triple-negative breast cancer (MDA-MB-231) cell lines. For instance, one study reported that a related compound exhibited an IC50 value of 0.09 µM against U87 cells, highlighting its potent anticancer activity .

CompoundCell LineIC50 Value (µM)Reference
2-{[5-(4-methoxyphenyl)-4H-triazol]}U870.09
Similar DerivativeMDA-MB-231>10

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has also been explored. Several studies have reported that these compounds demonstrate activity against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites or altering their conformational states.
  • Radical Scavenging : The presence of the sulfanyl group contributes to its ability to neutralize free radicals.
  • Cell Cycle Interference : Some derivatives have been shown to induce apoptosis in cancer cells by disrupting the cell cycle .

Case Studies

Several case studies have documented the effectiveness of related triazole compounds:

  • Study on Glioblastoma : A derivative was tested against U87 cells and showed significant cytotoxicity with an IC50 value of 0.09 µM.
  • Antioxidant Screening : Compounds were screened for their ability to scavenge DPPH radicals, with some exhibiting over 45% inhibition compared to controls.
  • Antimicrobial Testing : Triazole derivatives were tested against various pathogens, showing promising results in inhibiting growth at low concentrations .

Properties

Molecular Formula

C24H22N6O2S2

Molecular Weight

490.6 g/mol

IUPAC Name

1-[[2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-phenylthiourea

InChI

InChI=1S/C24H22N6O2S2/c1-32-20-14-12-17(13-15-20)22-27-29-24(30(22)19-10-6-3-7-11-19)34-16-21(31)26-28-23(33)25-18-8-4-2-5-9-18/h2-15H,16H2,1H3,(H,26,31)(H2,25,28,33)

InChI Key

QEMZCGGPPXVBRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NNC(=S)NC4=CC=CC=C4

Origin of Product

United States

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